2-{4-[1-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide
Description
This compound is a quinazolinone-derived acetamide featuring a 2-chlorobenzylamino group and an N-isopropyl acetamide moiety. Its structure integrates a 1,4-dihydroquinazolin-3(2H)-yl core, substituted at position 1 with a 2-[(2-chlorobenzyl)amino]-2-oxoethyl chain and at position 4 with a phenyl group. While direct biological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., ) suggest applications in anticonvulsant or antimicrobial research due to the quinazolinone scaffold’s known bioactivity .
Properties
CAS No. |
1189472-48-7 |
|---|---|
Molecular Formula |
C28H27ClN4O4 |
Molecular Weight |
519 |
IUPAC Name |
2-[4-[1-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C28H27ClN4O4/c1-18(2)31-25(34)15-19-11-13-21(14-12-19)33-27(36)22-8-4-6-10-24(22)32(28(33)37)17-26(35)30-16-20-7-3-5-9-23(20)29/h3-14,18H,15-17H2,1-2H3,(H,30,35)(H,31,34) |
InChI Key |
XJSHINTWYWDBCX-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CC=C4Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-{4-[1-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide is a complex molecular structure that incorporates a quinazolinone framework known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Overview of Quinazolinone Derivatives
Quinazolinone derivatives are recognized for their wide range of biological activities, including anticancer , antibacterial , anti-inflammatory , and antidiabetic effects. The structural diversity provided by various substituents significantly influences their pharmacological profiles. The incorporation of specific functional groups into the quinazolinone structure can enhance its bioactivity and selectivity towards various biological targets .
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : Quinazolinone derivatives often act as inhibitors of key enzymes involved in cancer progression and inflammatory responses. For instance, they may inhibit cyclooxygenase (COX) enzymes or dipeptidyl peptidase IV (DPP-IV), which are critical in managing inflammation and diabetes .
- Antimicrobial Activity : The presence of the quinazolinone core allows for interaction with bacterial DNA and other cellular components, leading to antimicrobial effects. Studies have shown that related compounds exhibit significant activity against various bacterial strains .
Anticancer Activity
Recent studies have demonstrated that quinazolinone-based compounds exhibit potent anticancer properties. For example, compounds derived from the quinazolinone scaffold showed IC50 values ranging from 0.36 to 40.90 µM against different cancer cell lines, indicating their potential as chemotherapeutic agents . Specifically, the compound's ability to induce apoptosis in cancer cells has been linked to its interaction with multiple signaling pathways.
Antibacterial Activity
The antibacterial efficacy of similar quinazolinone derivatives has been extensively documented. For instance, compounds with modifications at the 4-position of the quinazolinone ring demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics . The introduction of specific substituents was found to enhance this activity further.
Anti-inflammatory Properties
In vitro studies have indicated that quinazolinone derivatives possess anti-inflammatory properties by inhibiting COX-1 and COX-2 enzymes. This inhibition leads to reduced prostaglandin synthesis, which is crucial in mediating inflammatory responses .
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound and related compounds:
Comparison with Similar Compounds
Key Observations:
Quinazolinone Core Modifications: The target compound retains the 2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl core, similar to ’s analog. Chlorine substitution varies: the target compound places chlorine on the benzyl group (2-position), while ’s analog has chlorine at the quinazolinone’s 6-position. This positional difference may influence electronic effects and target binding .
Acetamide Tail Diversity :
- The N-isopropyl group in the target compound contrasts with the N-(2,4-dichlorobenzyl) group in and the N-(4-isopropylphenyl) group in . These substitutions modulate steric bulk and lipophilicity, critical for pharmacokinetics .
Physicochemical Property Comparison
Table 2: Calculated Properties and Substituent Effects
Notes: The N-isopropyl group in the target compound increases LogP compared to ’s analog, suggesting enhanced blood-brain barrier penetration for neurological applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
